molecular formula C20H24N6O2S B6469072 9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640896-24-6

9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6469072
CAS No.: 2640896-24-6
M. Wt: 412.5 g/mol
InChI Key: PCSNZJKEWSUKTP-UHFFFAOYSA-N
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Description

9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with a purine structure. Purine derivatives are widely recognized in biochemistry and pharmacology due to their involvement in DNA and RNA structure, as well as numerous therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis, starting from readily available precursors. Key steps typically involve:

  • Formation of the octahydropyrrolo[3,4-c]pyrrole core.

  • Introduction of the 2-phenylethanesulfonyl group via sulfonation.

  • Alkylation to introduce the 9-methyl group.

  • Purine ring formation through cyclization reactions.

Industrial Production Methods

For industrial scale production, optimization of reaction conditions such as temperature, pressure, and solvents is crucial. Catalysts may be employed to increase yield and purity. Techniques like continuous flow chemistry can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be achieved using metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride.

Common Reagents and Conditions

  • Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: LiAlH₄ in anhydrous solvents.

  • Substitution: NaH in DMF or DMSO.

Major Products

  • Oxidation: Formation of sulfone derivatives.

  • Reduction: Reduction of the sulfonyl group to a sulfide.

  • Substitution: Replacement of sulfonyl group with nucleophiles, forming various substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry.

Biology

Its structure allows for interactions with biological macromolecules, making it a useful probe in biochemical studies.

Medicine

The compound may exhibit pharmacological activities, including enzyme inhibition or receptor modulation, relevant to drug discovery.

Industry

Mechanism of Action

The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors. Binding to these targets can modulate their activity, influencing biochemical pathways. Specific pathways involved depend on the biological context, such as inhibition of specific enzymes or signaling receptors.

Comparison with Similar Compounds

  • Similar Compounds: 6-(2-phenylethyl)-9H-purine, 9-methyl-6-(octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine.

  • Uniqueness: The presence of both the 2-phenylethanesulfonyl group and the octahydropyrrolo[3,4-c]pyrrole moiety provides unique chemical properties, such as specific reactivity and biological activity, distinguishing it from other purine derivatives.

That's the rundown on 9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine. Got any thoughts?

Properties

IUPAC Name

9-methyl-6-[5-(2-phenylethylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-24-14-23-18-19(24)21-13-22-20(18)25-9-16-11-26(12-17(16)10-25)29(27,28)8-7-15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSNZJKEWSUKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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